molecular formula C14H10N4OS B2801118 4-Azido-2-phenylmethanesulfinyl-benzonitrile CAS No. 496927-07-2

4-Azido-2-phenylmethanesulfinyl-benzonitrile

Cat. No. B2801118
CAS RN: 496927-07-2
M. Wt: 282.32
InChI Key: AKCFZMFUGCUXMT-UHFFFAOYSA-N
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Description

“4-Azido-2-phenylmethanesulfinyl-benzonitrile” is a chemical compound with the molecular formula C14H10N4OS . It is also known by other names such as “4-Azido-2-(benzylsulfinyl)benzonitrile” and "Benzonitrile, 4-azido-2-[(phenylmethyl)sulfinyl]-" .


Synthesis Analysis

The synthesis of benzonitriles, which could potentially include “this compound”, involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 282.320 Da, and the monoisotopic mass is 282.057526 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a polar surface area of 72 Ų . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 5 freely rotating bonds . The ACD/LogP value is 4.84, and the ACD/LogD values are 3.53 at pH 5.5 and 7.4 .

Scientific Research Applications

1,3-Dipolar Cycloadditions and Cyclopropane Derivatives
Huisgen et al. (1972) explored the 1,3-dipolar cycloadditions involving nitrilium and diazonium betaines, focusing on the possibility of a primary 1.1-cycloaddition as an initial step. This research is crucial for understanding the reaction mechanisms and the formation of cyclopropane or aziridine derivatives, which are important intermediates in chemical synthesis (Huisgen, Sustmann, & Bunge, 1972).

Enzymatic Oxidation and Transformation
Vila et al. (2016) reported a unique enzymatic transformation where toluene dioxygenase catalyzed the oxidation of benzyl azide to benzonitrile. This study provides insight into enzymatic processes and the potential for bio-catalysis in transforming azido compounds into other valuable chemical entities (Vila et al., 2016).

Radical-chain Reactions and Synthesis
Dang and Roberts (1996) delved into the radical-chain reactions involving sulfonyl azides, highlighting the mechanistic details and the synthesis of N-allylarenesulfonamide. This study contributes to the broader understanding of radical-chain mechanisms and their applications in synthesizing complex organic compounds (Dang & Roberts, 1996).

Glycosidation and Activation Methods
Litjens et al. (2005) described the glycosidation of aryl 2-azido-2-deoxy-1-thio-D-mannosides, exploring the effectiveness and stereoselectivity of the process. This research is pivotal for understanding the chemical modification of sugars and the development of novel synthetic pathways in carbohydrate chemistry (Litjens et al., 2005).

Safety and Hazards

The safety data sheet for benzonitrile, which may be similar to “4-Azido-2-phenylmethanesulfinyl-benzonitrile”, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

4-azido-2-benzylsulfinylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c15-9-12-6-7-13(17-18-16)8-14(12)20(19)10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCFZMFUGCUXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=C(C=CC(=C2)N=[N+]=[N-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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